molecular formula C13H12O3 B1625415 3-(Benzyloxy)benzene-1,2-diol CAS No. 52800-47-2

3-(Benzyloxy)benzene-1,2-diol

Cat. No. B1625415
CAS RN: 52800-47-2
M. Wt: 216.23 g/mol
InChI Key: APEOFGNAYJBNMD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzene-1,2-diol is a chemical compound with the molecular formula C13H12O3 . It has an average mass of 216.233 Da and a monoisotopic mass of 216.078644 Da . The systematic name for this compound is 3-(Benzyloxy)-1,2-benzenediol .


Synthesis Analysis

The synthesis of 3-(Benzyloxy)benzene-1,2-diol can be achieved from 1,3-Benzodioxol-4-ol, 2-ethoxy . The synthesis of benzene derivatives often involves reactions such as acylation and bromination .


Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)benzene-1,2-diol includes a benzene ring with two hydroxyl groups and a benzyloxy group . The SMILES representation of the molecule is c1ccc(cc1)COc2cccc(c2O)O .


Physical And Chemical Properties Analysis

3-(Benzyloxy)benzene-1,2-diol has a density of 1.3±0.1 g/cm3, a boiling point of 392.1±27.0 °C at 760 mmHg, and a flash point of 190.9±23.7 °C . It has 3 freely rotating bonds, 3 hydrogen bond acceptors, and 2 hydrogen bond donors . Its polar surface area is 50 Å2 .

Scientific Research Applications

Palladium-Catalyzed Synthesis

Palladium(0) catalyzes the synthesis of various substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from benzene-1,2-diols, including 3-(benzyloxy)benzene-1,2-diol. This method demonstrates the formation of chiral compounds with up to 45% enantioselectivity using specific chiral phosphanes (Massacret et al., 1999).

Synthesis of Functionalized Benzene Derivatives

The synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene from 3-aminobenzyl alcohol involves a series of reactions, demonstrating its importance as an intermediate in the pharmaceutical and organic materials industries (H. We, 2015).

Enzyme-Mediated Preparation of Optically Active Diols

Enzymatic reactions involving benzene-1,2-diols, such as 3-(benzyloxy)benzene-1,2-diol, lead to the efficient production of optically active 1,2-diols with long aliphatic chains, demonstrating their potential for synthesizing biologically active compounds (Shimojo et al., 2000).

Antimicrobial and Antioxidant Properties

Benzene-1,3-diol analogues, related to 3-(benzyloxy)benzene-1,2-diol, show significant antimicrobial and potential antioxidant activity. This highlights the compound's potential in pharmaceutical applications (Paidesetty et al., 2015).

Metal Complex Formation

Benzene-1,2-diol derivatives form complexes with metals like aluminium, leading to mononuclear and polynuclear entities. These complexes exhibit significant phase partitioning abilities, indicating potential in material science applications (Caulfield et al., 2001).

Fluorescent Chemosensor Applications

A benzene-1,2-diol derivative acts as a highly selective fluorescent chemosensor for detecting Hg2+ ions, suggesting its use in environmental monitoring and safety applications (Patil et al., 2015).

Safety And Hazards

When handling 3-(Benzyloxy)benzene-1,2-diol, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, and to use non-sparking tools .

properties

IUPAC Name

3-phenylmethoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEOFGNAYJBNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475078
Record name 3-(Benzyloxy)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)benzene-1,2-diol

CAS RN

52800-47-2
Record name 3-(Benzyloxy)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxy-2-methyl-4-benzyloxy-1,3-benzodioxole (13.6 g., 0.05 mole), methanol (210 ml.) and 5N hydrochloric acid (210 ml.) is stirred under reflux in an atmosphere of nitrogen for 10 hours. Most of the methanol is distilled off under vacuum and the product then extracted with ether. The ethereal solution is washed with water, dried over magnesium sulfate followed by calcium sulfate and evaporated to dryness to yield the crude 3-benzyloxy-catechol which can be recrystallized from di-isopropyl ether.
Name
2-methoxy-2-methyl-4-benzyloxy-1,3-benzodioxole
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Using the procedure of Example 13, 25.22 g of pyrogallol, 35.1 ml of triethyl borate and 23.76 ml of benzyl bromide were reacted to obtain 33.8 g of the expected product in the form of a thick red oil after chromatography on silica eluting with a cyclohexane - ethyl acetate (6-4) mixture (Yield: 78%).
Name
cyclohexane - ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.22 g
Type
reactant
Reaction Step Two
Quantity
35.1 mL
Type
reactant
Reaction Step Three
Quantity
23.76 mL
Type
reactant
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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